molecular formula C24H33N3O2 B4658325 N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide

N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide

Cat. No. B4658325
M. Wt: 395.5 g/mol
InChI Key: MIZWGIHJGCMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide, also known as ADAMHA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a derivative of the well-known antipsychotic drug, clozapine, and has been studied extensively for its ability to modulate the activity of various neurotransmitter systems in the brain.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide is complex and not fully understood. However, studies have shown that the compound modulates the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and adrenergic systems. This compound has been shown to act as an antagonist at the dopamine D2 receptor, which is the target of many antipsychotic medications. Additionally, this compound has been shown to modulate the activity of the serotonin 5-HT2A receptor, which is thought to play a role in the pathophysiology of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that the compound can increase the release of dopamine in the prefrontal cortex, which is thought to play a role in cognition and decision-making. Additionally, this compound has been shown to increase the levels of the neurotransmitter, norepinephrine, in the brain, which is thought to play a role in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide is its broad-spectrum activity, which makes it a promising candidate for the treatment of a wide range of neurological and psychiatric disorders. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research. However, one limitation of this compound is its complex mechanism of action, which makes it difficult to fully understand its effects on the brain.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide. One area of interest is the potential use of the compound as a treatment for addiction. Studies have shown that this compound can modulate the activity of the dopamine system, which is thought to play a role in addiction. Additionally, research is needed to further understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, future studies should focus on the development of more potent and selective derivatives of this compound for use in clinical settings.

Scientific Research Applications

N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for multiple neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This broad-spectrum activity makes this compound a promising candidate for the treatment of a wide range of disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(1-adamantyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-17(28)21-2-4-22(5-3-21)25-23(29)16-26-6-8-27(9-7-26)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZWGIHJGCMLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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